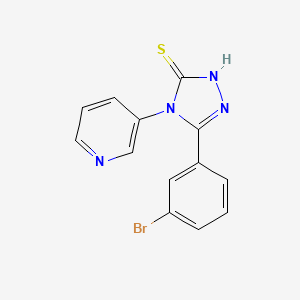![molecular formula C12H13N3O2 B14944320 2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B14944320.png)
2-[(3-methoxyphenyl)amino]-6-methylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE is a chemical compound known for its diverse applications in scientific research This compound is characterized by its unique structure, which includes a methoxyaniline group and a pyrimidinone core
Méthodes De Préparation
The synthesis of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE involves several steps. One common method includes the reaction of 3-methoxyaniline with 6-methyl-4(3H)-pyrimidinone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the type of reaction and the conditions employed .
Applications De Recherche Scientifique
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE involves its interaction with specific molecular targets. It can inhibit certain enzymes, affecting biochemical pathways and cellular processes. The compound’s structure allows it to bind to receptors and modulate their activity, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE can be compared with similar compounds such as:
- 2-chloro-6-(3-methoxyanilino)-9-(tetrahydropyran-2-yl)purine (INCYDE-THP)
- 2-fluoro-6-(3-methoxyanilino)-9-(tetrahydropyran-2-yl)purine (INCYDE-F-THP)
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique properties of 2-(3-METHOXYANILINO)-6-METHYL-4(3H)-PYRIMIDINONE make it distinct in its applications and effects .
Propriétés
Formule moléculaire |
C12H13N3O2 |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
2-(3-methoxyanilino)-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-11(16)15-12(13-8)14-9-4-3-5-10(7-9)17-2/h3-7H,1-2H3,(H2,13,14,15,16) |
Clé InChI |
NSQFNQSUGAOPLI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)NC(=N1)NC2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B14944241.png)
![1-(4-chlorobenzyl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B14944247.png)
![2-(4-methoxyphenyl)-3,4,7-trimethyl-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B14944255.png)
![1-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]-1H-tetrazole](/img/structure/B14944266.png)
![2-[{[(5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetyl}(methyl)amino]ethyl [(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14944273.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B14944279.png)
![1,3-dimethyl-5-[(4-propanoylphenoxy)acetyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14944285.png)
![3-[4-(cyclopentyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid](/img/structure/B14944290.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B14944298.png)

![ethyl 4-[5-(4-chlorophenyl)-8-oxo-6-(pyridin-2-yl)-2,3,6,8-tetrahydropyrrolo[3,4-e][1,4]diazepin-7(1H)-yl]benzoate](/img/structure/B14944318.png)
![3-(4-chlorophenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14944321.png)
![N-(4-Hydroxy-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)-2-(phenylsulfanyl)acetamide](/img/structure/B14944329.png)
![1-ethyl-4-(1,2-oxazol-5-yl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B14944337.png)
